trans-EKODE-(E)-Ib

Description

Properties

IUPAC Name |

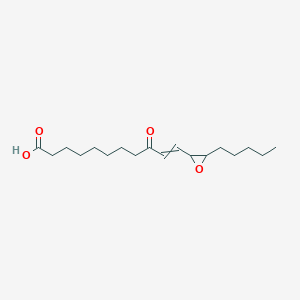

9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMABBHQYMBYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of trans-EKODE-(E)-Ib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2][3] This molecule has garnered significant interest within the scientific community due to its role in cellular signaling pathways related to oxidative stress and its potential as a biomarker for inflammatory diseases.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological reactivity of this compound, presenting key data and experimental methodologies to support further research and development.

Chemical and Physical Properties

This compound is structurally characterized by a trans carbon-carbon double bond situated between a 9-keto group and a 12,13-epoxy group.[1][2] Its chemical identity is well-defined, with a molecular formula of C18H30O4 and a molecular weight of 310.4 g/mol .[1][7] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C18H30O4 | [1][7] |

| Molecular Weight | 310.4 g/mol | [1][7] |

| IUPAC Name | (E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid | [7][8] |

| CAS Number | 478931-82-7 | [1][7][9] |

| Canonical SMILES | CCCCC[C@H]1--INVALID-LINK--/C=C/C(=O)CCCCCCCC(=O)O | [7] |

| InChI Key | RCMABBHQYMBYKV-GAEQQSHZSA-N | [7] |

| Topological Polar Surface Area | 66.9 Ų | [7][10] |

| Hydrogen Bond Donors | 1 | [2][10] |

| Hydrogen Bond Acceptors | 4 | [2][10] |

| Rotatable Bonds | 14 | [2][10] |

| λmax | 233 nm | [1] |

| Purity | >98% (Commercially available) | [1][3] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1][9] |

| Boiling Point (Predicted) | 476.5±30.0 °C | [9] |

| Density (Predicted) | 1.066±0.06 g/cm3 | [9] |

| pKa (Predicted) | 4.77±0.10 | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers has been accomplished, making these important molecules available for detailed chemical and biological evaluation.[11][12] The key steps in the synthesis of the EKODE-(E)-I series, which includes this compound, involve Wittig-type reactions and aldol (B89426) condensations.[11][12]

Synthetic Workflow for EKODE-(E)-I Series

Caption: Synthetic workflow for the EKODE-(E)-I series.

Experimental Protocol: Synthesis of trans/cis-EKODE-(E)-Ib

The synthesis of trans/cis-EKODE-(E)-Ib is achieved through a multi-step process that utilizes a reverse Wittig coupling strategy.[11]

-

Preparation of the Wittig Reagent: Azelaic acid monomethyl ester is first converted to its corresponding acid chloride in a 91% yield.[11] This acid chloride is then reacted with the ylide generated from the deprotonation of methyltriphenylphosphonium bromide with n-BuLi to form the Wittig reagent.[11]

-

Wittig Reaction and Elongation: An appropriate aldehyde is elongated via a Wittig-type reaction with the prepared Wittig reagent, resulting in a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate in a 65% yield.[11]

-

Demethylation and Isolation: The final step involves demethylation using LiOH. Following this, preparative Thin Layer Chromatography (TLC) is used to separate the isomers, yielding 63% this compound and 4% cis-EKODE-(E)-Ib.[11]

Biological Activity and Signaling Pathways

This compound is a biologically active molecule that originates from the nonenzymatic autooxidation of linoleic acid during oxidative stress.[1][3] It has been shown to elicit specific cellular responses, highlighting its role in cell signaling.

Activation of the Antioxidant Response Element (ARE)

A key biological activity of this compound is the activation of the antioxidant response element (ARE), a critical pathway in the cellular defense against oxidative stress.[1][2][13] This activation leads to the induction of cytoprotective genes, such as NQO1, at both the transcript and protein levels.[1][13] The ARE activation by EKODE is dependent on the transcription factor NRF2 and the PI3-kinase pathway.[13]

Caption: Activation of the ARE pathway by this compound.

Other Biological Activities

In addition to ARE activation, this compound has been observed to stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells at concentrations of 1-5 µM.[1][2][3] This effect is believed to be mediated by an increase in intracellular calcium levels.[1][2][3]

Reactivity and Adduct Formation

The electrophilic nature of this compound, conferred by its α,β-unsaturated epoxyketone core, allows it to react with biological nucleophiles.[4][6] This reactivity is crucial to its biological effects and its potential as a biomarker.

Reaction with Cysteine

Studies have shown that this compound reacts with cysteine residues.[5] This reaction proceeds via a rapid Michael addition, followed by a slower rearrangement and epoxide ring-opening, leading to the formation of stable advanced lipoxidation end products (ALEs).[5][6]

Experimental Protocol: Kinetic Studies of EKODE Reactivity

The kinetics of the reaction between EKODEs and nucleophiles can be monitored using UV spectroscopy.[4]

-

Reaction Mixture Preparation: A solution of 10 µM EKODE (e.g., this compound) and 100 µM of a nucleophile (e.g., N-acetyl-cysteine-methyl ester) is prepared in a buffer (e.g., PBS containing 20% acetonitrile).[4]

-

UV Spectroscopic Analysis: The reaction mixture is placed in a UV quartz cuvette with a 10 mm path length. The reaction is monitored over time using a UV/VIS spectrophotometer equipped with a temperature controller.[4]

Conclusion

This compound is a well-characterized lipid peroxidation product with significant biological activities. Its defined chemical properties, established synthetic routes, and known interactions with key cellular signaling pathways make it a valuable tool for researchers in the fields of oxidative stress, inflammation, and drug development. The detailed information and protocols provided in this guide serve as a foundational resource for further investigation into the multifaceted roles of this intriguing molecule.

References

- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. This compound - Biochemicals - CAT N°: 10004224 [bertin-bioreagent.com]

- 4. pnas.org [pnas.org]

- 5. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C18H30O4 | CID 51665991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 478931-82-7 [m.chemicalbook.com]

- 10. Buy this compound (EVT-1169979) | 478931-82-7 [evitachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of trans-EKODE-(E)-Ib

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, has demonstrated a range of effects on cellular processes. This technical guide provides a comprehensive overview of its known biological activities, including the activation of the antioxidant response element, stimulation of steroidogenesis, and its role in inflammation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

This compound, with the formal name 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid, is an epoxy-keto-octadecenoic acid isomer formed during oxidative stress through the nonenzymatic autooxidation of linoleic acid.[1][2] Its structure features a trans carbon-carbon double bond between a 9-keto group and a 12,13-epoxy group.[1] This molecule has garnered interest due to its diverse biological activities, which are detailed in this guide.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of this compound and related EKODEs.

Table 1: Activation of Antioxidant Response Element (ARE) and NQO1 Induction

| Cell Line | Treatment | Concentration (µM) | Fold Induction of ARE Activity | NQO1 mRNA Fold Induction | NQO1 Protein Level | Reference |

| IMR-32 Neuroblastoma | This compound (isomeric mixture) | 10 | 23.1 | 15.1 | Greatly Increased | [3] |

| IMR-32 Neuroblastoma | This compound (isomeric mixture) | 1 | - | Significantly less effective | Not Increased | [3] |

Table 2: Stimulation of Steroidogenesis

| Cell Type | Hormone Measured | Treatment | Concentration (µM) | Effect | Reference |

| Rat Adrenal Cells | Aldosterone (B195564) | This compound (isomeric mixture) | 0.5 - 5 | Stimulation | [4] |

| Rat Adrenal Cells | Aldosterone | This compound (isomeric mixture) | > 5 | Inhibition | [4] |

| Adrenal Cells | Aldosterone | This compound | 1 - 5 | Stimulation | [1] |

| Adrenal Cells | Corticosterone (B1669441) | This compound | 1 - 5 | Stimulation | [1] |

Table 3: Pro-inflammatory Effects of EKODE

| Cell Line | Cytokine/Chemokine | Treatment | Concentration (nM) | Fold Induction of mRNA | Reference |

| HCT-116 Colon Cancer | Mcp-1 | EKODE | 300 | ~2.5 | [2] |

| HCT-116 Colon Cancer | Il-6 | EKODE | 300 | ~2.0 | [2] |

| RAW 264.7 Macrophage | Mcp-1 | EKODE | 300 | ~4.0 | [2] |

| RAW 264.7 Macrophage | Il-6 | EKODE | 300 | ~3.5 | [2] |

Experimental Protocols

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This protocol is adapted from the methodology used to assess ARE activation by an isomeric mixture primarily containing this compound in IMR-32 human neuroblastoma cells.[3]

Objective: To quantify the activation of the ARE signaling pathway in response to this compound treatment.

Materials:

-

IMR-32 human neuroblastoma cells

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., pRL-TK)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM/F-12 medium with 10% FBS

-

This compound (dissolved in a suitable solvent like DMSO)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed IMR-32 cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.

Aldosterone and Corticosterone Secretion Assay

This protocol is a generalized procedure based on the findings that this compound stimulates steroidogenesis in adrenal cells.[1][4]

Objective: To measure the amount of aldosterone and corticosterone secreted by adrenal cells following treatment with this compound.

Materials:

-

Rat adrenal cells (glomerulosa or fasciculata) or a suitable adrenal cell line (e.g., H295R)

-

Cell culture medium appropriate for the chosen cells

-

This compound (dissolved in a suitable solvent)

-

Aldosterone ELISA kit

-

Corticosterone ELISA kit

-

Plate reader

Procedure:

-

Cell Culture: Culture the adrenal cells in appropriate multi-well plates until they reach the desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted hormones.

-

ELISA: Perform the aldosterone and corticosterone ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each hormone and determine the concentration of aldosterone and corticosterone in the samples. Express the results as pg/mL or ng/mL.

Intracellular Calcium Imaging

This protocol is based on the finding that the stimulatory effect of this compound on aldosterone synthesis is mediated by a rise in intracellular calcium.[1]

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.

Materials:

-

Adrenal cells or other suitable cell line

-

Fura-2 AM or other ratiometric calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

Fluorescence microscope with an imaging system capable of ratiometric analysis

Procedure:

-

Cell Seeding: Seed cells on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

Imaging Setup: Mount the coverslip on the microscope stage.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulation: Add this compound to the cells at the desired concentration.

-

Image Acquisition: Continuously record fluorescence images at both excitation wavelengths to monitor the change in the 340/380 nm fluorescence ratio over time.

-

Data Analysis: Calculate the 340/380 nm fluorescence ratio for individual cells or regions of interest. The change in this ratio is proportional to the change in intracellular calcium concentration.

Signaling Pathways

Nrf2/ARE Signaling Pathway Activation

This compound is a potent activator of the Nrf2/ARE signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. The proposed mechanism involves the modification of Keap1, a repressor protein that targets Nrf2 for degradation. This modification leads to the stabilization and nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of target genes, including NQO1, leading to their transcription. The activation of this pathway by this compound has been shown to be dependent on PI3-kinase.[3]

Caption: Nrf2/ARE pathway activation by this compound.

Pro-inflammatory Signaling

EKODE has been shown to induce pro-inflammatory responses in both colon cancer cells and macrophages through a JNK-dependent mechanism.[2] This leads to the increased expression of pro-inflammatory cytokines such as IL-6 and MCP-1.

Caption: EKODE-induced pro-inflammatory signaling cascade.

Other Biological Activities

Apoptosis

Currently, there is limited direct evidence on the specific effects of this compound on apoptosis. Further research is required to elucidate its role, if any, in programmed cell death.

Effects on Cancer Cells

EKODE has been shown to exacerbate colonic inflammation and tumorigenesis in mice.[2] At nanomolar concentrations, it induces inflammatory responses in colon cancer cells.[2] However, at higher micromolar concentrations, it activates the cytoprotective Nrf2 pathway, which could potentially have opposing effects on cancer progression. The precise impact of this compound on different cancer types and its potential as a therapeutic target or a risk factor requires further investigation.

Conclusion

This compound is a multifaceted signaling molecule with a range of biological activities. Its ability to activate the Nrf2/ARE pathway highlights a potential cytoprotective role, while its pro-inflammatory effects and stimulation of steroidogenesis suggest its involvement in pathological processes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the complex biology of this lipid peroxidation product and its implications for human health and disease.

References

- 1. Roles of Lipid Peroxidation-Derived Electrophiles in Pathogenesis of Colonic Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to trans-EKODE-(E)-Ib: A Linoleic Acid Peroxidation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

During periods of oxidative stress, the highly abundant polyunsaturated fatty acid, linoleic acid, undergoes peroxidation to form a class of reactive molecules known as α,β-unsaturated epoxy-keto-octadecenoic acids (EKODEs). Nonenzymatic autooxidation of linoleic acid results in the formation of six primary EKODE isomers, which are differentiated by the positioning and orientation of their epoxy group in relation to the keto moiety.[1] Among these, trans-EKODE-(E)-Ib has emerged as a significant, biologically active product. Structurally, it is defined by a trans carbon-carbon double bond situated between the 9-keto and 12,13-epoxy groups.[1] This guide provides a comprehensive overview of this compound, including its formation, chemical properties, biological activities, and the experimental methodologies used for its synthesis and study.

Formation and Chemical Profile

This compound is a product of the nonenzymatic, free-radical-mediated peroxidation of linoleic acid.[2][3] This process, often initiated by factors like metal ions (e.g., Fe(II)), leads to the formation of various oxidized lipid species.[2][4]

Chemical Details:

-

Formal Name: 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid[1]

-

Synonyms: 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid[1]

-

CAS Number: 478931-82-7[1]

-

Molecular Formula: C₁₈H₃₀O₄[1]

-

Formula Weight: 310.4 g/mol [1]

Quantitative Data

The nonenzymatic autoxidation of linoleic acid yields a mixture of EKODE isomers. The relative abundance of these isomers provides insight into the chemical pathways of lipid peroxidation.

Table 1: Yields of EKODE Isomers from Linoleic Acid Autoxidation

| Isomer | Yield (%) after 18h Oxidation |

| cis-EKODE-(E)-Ia | 0.34 |

| cis-EKODE-(E)-Ib | 0.34 |

| trans-EKODE-(E)-Ia | 1.24 |

| trans -EKODE -( E )- Ib | 1.30 |

| trans-EKODE-(E)-IIa | 0.41 |

| trans-EKODE-(E)-IIb | 0.47 |

| Data sourced from Lin et al., J. Org. Chem. 2007.[2] The total yield of these six isomers was 4.1% at 18 hours, increasing to 4.7% at 48 hours before decreasing due to further oxidation.[2] The trans-EKODE-(E)-Ia/b regioisomers are the major products.[2] |

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily related to cellular stress responses and steroidogenesis.

Activation of the Antioxidant Response Element (ARE)

This compound is a potent activator of the Antioxidant Response Element (ARE), a critical component of the cellular defense against oxidative stress.[1][5] This activation leads to the induced expression of cytoprotective genes regulated by ARE, such as NAD(P)H quinone dehydrogenase 1 (NQO1).[1][5] This protective mechanism is crucial in neuronal cells.[1][5]

The activation of the ARE by EKODE is dependent on the transcription factor NRF2 and the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[6] Inhibition of PI3K with LY294002 has been shown to prevent the full activation of the ARE reporter by EKODE.[6]

References

- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Role of trans-EKODE-(E)-Ib in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product derived from linoleic acid, has emerged as a significant modulator of cellular responses to oxidative stress. This technical guide provides an in-depth analysis of the mechanisms by which this compound activates cytoprotective pathways, with a particular focus on the Nrf2-ARE signaling cascade. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts targeting oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Cells have evolved intricate defense mechanisms to counteract oxidative damage, a key component of which is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[1]

This compound is an electrophilic lipid derivative produced during the peroxidation of linoleic acid, an abundant polyunsaturated fatty acid.[2] Its electrophilic nature allows it to react with cellular nucleophiles, such as cysteine residues on proteins, thereby initiating signaling cascades that can lead to the upregulation of protective genes.[3] This document will explore the detailed molecular interactions and cellular consequences of this compound exposure in the context of oxidative stress.

The Nrf2-ARE Signaling Pathway and this compound

The Nrf2-ARE pathway is a primary regulator of cellular redox homeostasis.[4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][6]

This compound is a potent activator of this pathway.[2] Evidence suggests that it functions by modifying Keap1, thereby liberating Nrf2 to initiate the transcription of its target genes. The activation of this pathway by this compound has been shown to be dependent on PI3-kinase.[7]

Signaling Pathway Diagram

Caption: The signaling pathway of this compound in activating the Nrf2-ARE pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key markers of the oxidative stress response.

| Cell Line | Treatment Concentration | Duration | Fold Induction of NQO1 mRNA | Reference |

| IMR-32 (Human Neuroblastoma) | 10 µM | 8 hours | 15.1-fold | [2] |

| IMR-32 (Human Neuroblastoma) | 1 µM | 8 hours | Significantly less than 10 µM | [2] |

Table 1: Effect of this compound on NQO1 mRNA Expression.

| Cell Line | Treatment Concentration | Duration | Observation | Reference |

| IMR-32 (Human Neuroblastoma) | 10 µM | 24 hours | Greatly increased NQO1 protein levels | [2] |

| IMR-32 (Human Neuroblastoma) | 1 µM | 24 hours | No significant increase in NQO1 protein levels | [2] |

Table 2: Effect of this compound on NQO1 Protein Expression.

| Cell Line | Treatment Concentration | Duration | Change in Glutathione (B108866) (GSH) Levels | Reference |

| IMR-32 (Human Neuroblastoma) | 10 µM | 2 hours | ~22% decrease | [2] |

| IMR-32 (Human Neuroblastoma) | 10 µM | 16 hours | ~61% increase (peak) | [2] |

Table 3: Effect of this compound on Cellular Glutathione Levels.

| Cell Line | Stressor | Duration | Observation | Reference |

| M17 (Human Neuroblastoma) | 0.1 mM H₂O₂ | 24 hours | 100% increase in EKODE-IIb-Cys adducts | [3] |

Table 4: Induction of EKODE-Cysteine Adducts under Oxidative Stress.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: IMR-32 human neuroblastoma cells.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: this compound is dissolved in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5%. Cells are treated with the desired concentration of this compound for the indicated times.

Quantitative Real-Time PCR (qPCR) for NQO1

Caption: Workflow for qPCR analysis of NQO1 expression.

-

Cell Treatment: Plate IMR-32 cells and treat with this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 8 hours.[2]

-

RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform real-time PCR using a TaqMan gene expression assay for human NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.[2]

-

Data Analysis: Calculate the relative expression of NQO1 mRNA using the comparative Ct (ΔΔCt) method.

Western Blotting for NQO1, Nrf2, and Keap1

-

Cell Lysis: After treatment with this compound for 24 hours, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against NQO1, Nrf2, Keap1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Glutathione (GSH) Assay

-

Sample Preparation: Treat IMR-32 cells with 10 µM this compound for various time points (e.g., 2, 8, 16, 24 hours).[2] Harvest cells and resuspend in 5% sulfosalicylic acid (SSA).[2]

-

Lysis: Subject the cell suspension to two freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2]

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

-

Assay: Use the supernatant to measure the total glutathione levels using a commercially available glutathione assay kit according to the manufacturer's instructions.[2]

ARE-Luciferase Reporter Assay

Caption: Workflow for the ARE-luciferase reporter assay.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant neuronal cell line) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Lysis and Assay: After the desired treatment duration (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Nrf2-Keap1 Interaction Assay (ELISA-based)

-

Plate Coating: Coat a 96-well plate with a purified full-length Keap1 protein.

-

Blocking: Block the plate to prevent non-specific binding.

-

Incubation: Add purified full-length Nrf2 protein along with various concentrations of this compound or a known inhibitor.

-

Detection: Use a primary antibody against Nrf2 followed by an HRP-conjugated secondary antibody to detect the amount of Nrf2 bound to Keap1.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. A decrease in signal indicates that this compound is disrupting the Nrf2-Keap1 interaction.

NQO1 Enzyme Activity Assay

-

Lysate Preparation: Prepare cell or tissue lysates as described for Western blotting.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL bovine serum albumin, 0.2 mM NADH, and the cell lysate. For a negative control, include 20 µM dicoumarol, a specific NQO1 inhibitor.[8]

-

Initiation: Start the reaction by adding 2,6-dichlorophenolindophenol (DCPIP) to a final concentration of 20 µM.[8]

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculation: Calculate the dicoumarol-inhibitable NQO1 activity, which represents the specific activity of NQO1.[8]

Conclusion

This compound is a key signaling molecule generated during lipid peroxidation that plays a crucial role in the cellular defense against oxidative stress. Its ability to activate the Nrf2-ARE pathway, leading to the upregulation of cytoprotective enzymes like NQO1, highlights its potential as a therapeutic target and a biomarker for oxidative stress-related diseases. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the biological activities of this compound and to explore its therapeutic potential. Further studies are warranted to fully elucidate the dose-response relationships and the precise molecular interactions of this compound in various cellular contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Endogenous Formation of trans-EKODE-(E)-Ib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family, is a biologically active lipid mediator derived from the oxidative metabolism of linoleic acid. As a product of lipid peroxidation, its formation is intricately linked to cellular redox status and has been implicated in a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the endogenous formation of this compound, its quantification, and its downstream signaling effects, with a focus on experimental methodologies for researchers in drug development and life sciences.

Endogenous Formation of this compound

The biosynthesis of this compound originates from linoleic acid, an essential omega-6 fatty acid, through pathways initiated by both enzymatic and non-enzymatic mechanisms. These pathways converge on the formation of a key intermediate, 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is subsequently transformed into various EKODE isomers, including this compound.

Enzymatic Pathways

The enzymatic formation of this compound is a multi-step process primarily involving lipoxygenases (LOXs) and potentially cytochrome P450 (CYP) enzymes.

-

Lipoxygenase-Mediated Peroxidation: The initial and rate-limiting step in the enzymatic pathway is the introduction of a hydroperoxy group into linoleic acid. Specific isozymes of lipoxygenase, such as soybean lipoxygenase-1, can catalyze the formation of (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE) from linoleic acid[1][2]. In mammals, various LOX isozymes are expressed in a tissue-specific manner and can contribute to the formation of 13-HPODE.

-

Conversion to EKODE: The subsequent conversion of 13-HPODE to this compound is less well-characterized. It is proposed to involve further enzymatic activities, potentially including peroxidases or other uncharacterized enzymes that facilitate the formation of the epoxy and keto moieties. While direct evidence for specific enzymes catalyzing this final step is limited, the involvement of CYP enzymes in the metabolism of linoleic acid to other epoxy fatty acids is well-established, suggesting a potential role for this enzyme family[3]. The primary CYP isoforms responsible for the conversion of linoleic acid to epoxyoctadecenoic acids are CYP2J2, CYP2C8, and CYP2C9[3].

Non-Enzymatic Pathway (Autoxidation)

In addition to enzymatic processes, this compound can be formed through non-enzymatic free radical-mediated oxidation of linoleic acid, a process often exacerbated during conditions of oxidative stress. This autoxidation process generates a mixture of EKODE isomers[4][5]. The reaction is initiated by the abstraction of a hydrogen atom from the bis-allylic carbon of linoleic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can be reduced to a hydroperoxide, including 13-HPODE. The decomposition of these hydroperoxides can then lead to the formation of EKODEs[4].

Quantitative Data

The levels of this compound and other EKODEs in biological systems are dynamic and depend on the balance between their formation and metabolism.

| Parameter | Value | Biological Context | Reference(s) |

| Plasma Concentration (Human) | 1 - 500 nM (mean of 50 nM) | Normal physiological range | [6] |

| 10⁻⁹ to 5x10⁻⁷ mol/L | Normal physiological range | [6] | |

| Concentration for Biological Activity | 1 - 5 µM | Stimulation of aldosterone (B195564) and corticosterone (B1669441) synthesis in adrenal cells | [6] |

| Cellular Response to Oxidative Stress | 100% increase in EKODE-IIb-Cys adducts | Human neuroblastoma cells (M17) treated with 0.1 mM H₂O₂ for 24 hours | [6] |

Experimental Protocols

The analysis of this compound in biological matrices is challenging due to its low abundance and potential for isomerization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.

Extraction of this compound from Human Plasma

This protocol is a representative method based on established techniques for lipid extraction.

a. Materials:

-

Human plasma (collected with EDTA)

-

Internal Standard (IS): d4-labeled this compound or a structurally similar analog

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

b. Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution.

-

Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To the supernatant, add 1 mL of MTBE and 250 µL of ultrapure water for liquid-liquid extraction.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the upper organic layer (MTBE) containing the lipids.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-2 min, 40% B; 2-10 min, 40-95% B; 10-12 min, 95% B; 12-12.1 min, 95-40% B; 12.1-15 min, 40% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

b. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for fatty acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusion of authentic standards. For this compound (C₁₈H₃₀O₄, MW: 310.43), the precursor ion would be [M-H]⁻ at m/z 309.2. Product ions would be generated by collision-induced dissociation and would be specific to the molecule's structure.

-

Optimization: Ion source parameters (e.g., spray voltage, capillary temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

c. Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability[7][8].

Signaling Pathways and Biological Function

This compound is an electrophilic molecule that can react with nucleophilic residues on proteins, thereby modulating cellular signaling pathways. A key target of this compound is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis[4][9][10][11].

Visualizations

Formation Pathway of this compound

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of trans-EKODE-(E)-Ib with Biological Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-EKODE-(E)-Ib, a lipid peroxidation product derived from linoleic acid, is an electrophilic species that readily reacts with biological nucleophiles, playing a significant role in cellular signaling and oxidative stress. This technical guide provides a comprehensive overview of the reactivity of this compound with key biological nucleophiles, namely cysteine, histidine, and lysine (B10760008). It details the reaction mechanisms, summarizes quantitative data on adduct formation, and provides detailed experimental protocols for the synthesis and analysis of these adducts. Furthermore, this guide elucidates the role of this compound in activating the Nrf2-mediated antioxidant response pathway, a critical cellular defense mechanism.

Introduction to this compound

trans-Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products formed from the reaction of linoleic acid with reactive oxygen and nitrogen species, particularly during inflammatory processes.[1] One of the major isomers formed is this compound, characterized by an α,β-unsaturated epoxyketone functional group.[2][3] This reactive moiety makes it a potent electrophile, capable of forming covalent adducts with various biological nucleophiles, thereby modulating protein function and cellular signaling pathways.[1] Understanding the reactivity of this compound is crucial for elucidating its physiological and pathological roles, particularly in the context of oxidative stress-related diseases.

Reactivity with Biological Nucleophiles

The electrophilic nature of this compound governs its reactivity with the primary nucleophilic residues in proteins: the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine.

Cysteine

The reaction of this compound with cysteine residues is a unique two-step process.[2] It begins with a rapid Michael addition of the cysteine thiol to the β-carbon of the α,β-unsaturated ketone.[2] This is followed by a slower, unexpected intramolecular rearrangement leading to the opening of the epoxide ring.[2] This results in the formation of a stable advanced lipoxidation end product (ALE).[4]

Histidine

This compound reacts with histidine residues to form reversible Michael adducts.[4] The imidazole nitrogen of histidine acts as the nucleophile in this reaction. The reversibility of this adduction suggests a potential role in dynamic regulation of protein function.

Lysine

Initial investigations with lysine surrogates suggested a lack of reactivity with this compound.[4] However, studies on Human Serum Albumin (HSA) have shown that at higher concentrations, this compound can modify lysine residues, likely through the formation of Schiff bases or other adducts.[2]

Quantitative Data on Adduct Formation

The following tables summarize the available quantitative data on the formation of adducts between this compound and biological nucleophiles.

| Nucleophile | Reaction Type | Kinetic Parameters | Reference |

| Cysteine (N-acetyl-cysteine-methyl ester) | Michael Addition | Rapid (qualitative) | [2] |

| Epoxide Ring Opening | Slow (qualitative) | [2] | |

| Histidine (N-acetyl-L-histidine methyl ester) | Michael Addition | Reversible | [4] |

| Lysine (in Human Serum Albumin) | Adduct Formation | Observed at high concentrations | [2] |

| Protein | EKODE Concentration | Modified Residues | Reference |

| Human Serum Albumin (HSA) | 100 μM | 1 Cysteine, 3 Histidines | [2] |

| 500 μM | 1 Cysteine, 4 Histidines | [2] | |

| 1 mM | 1 Cysteine, 6 Histidines | [2] |

Experimental Protocols

Synthesis of this compound-Cysteine Adducts

This protocol describes the preparation of adducts for use as standards or for antibody production.

-

Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile (B52724) in PBS buffer (pH 7.4).[2]

-

Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester.[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Extract the mixture three times with 5 mL of ethyl acetate (B1210297).[2]

-

Combine the organic layers, dry over sodium sulfate, and filter.[2]

-

The resulting solution contains a mixture of the Michael adduct and the ring-opened product.[2]

Analysis of Protein Adducts by LC-MS/MS

This protocol outlines a general workflow for the identification of this compound adducts on proteins.

-

Protein Incubation: Incubate the target protein (e.g., 10 μM HSA) with varying concentrations of this compound (e.g., 100 μM, 500 μM, 1 mM) in PBS with 20% acetonitrile overnight at 37°C.[2]

-

Protein Precipitation: Precipitate the protein by adding 400 μL of pre-chilled 1:1 ethanol/ethyl acetate to 100 μL of the reaction mixture and incubating on ice for 30 minutes.[2]

-

Washing: Centrifuge at 14,800 x g for 15 minutes, discard the supernatant, and wash the protein pellet three times with 400 μL of cold acetonitrile.[2]

-

Tryptic Digestion: Reconstitute the protein pellet in 100 μL of 50 mM ammonium (B1175870) bicarbonate. Add 9 μL of trypsin solution (0.5 mg/mL) and incubate overnight at 37°C. Quench the digestion with 10 μL of 10% trifluoroacetic acid.[2]

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. A typical setup would involve a C18 column with a gradient of 0.2% formic acid in water (Mobile Phase A) and 0.2% formic acid in acetonitrile (Mobile Phase B).[2]

-

Data Analysis: Search the MS/MS data against the protein sequence database, including the mass shift corresponding to the EKODE adduct, to identify modified peptides and localization of the adduction site.[2]

Visualization of Pathways and Workflows

Signaling Pathway: Nrf2 Activation by this compound

This compound is a known activator of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[1][5] EKODE modifies specific cysteine residues on Keap1, the repressor of Nrf2.[5] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][5] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[1][5] This leads to the transcription of a battery of cytoprotective genes, including those involved in glutathione (B108866) synthesis and antioxidant defense.[1]

Experimental Workflow: Analysis of EKODE-Protein Adducts

The following diagram illustrates a typical workflow for the identification and characterization of this compound adducts on proteins.

Logical Relationship: Reactivity of this compound

This diagram summarizes the logical relationships of this compound's reactivity with different biological nucleophiles.

Conclusion

This compound is a reactive lipid peroxidation product with significant implications for cellular function and pathology. Its distinct reactivity profile with cysteine, histidine, and lysine residues allows it to form a variety of covalent adducts, leading to the modulation of protein activity and the activation of key signaling pathways such as the Nrf2-mediated antioxidant response. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to further investigate the roles of this compound in health and disease. Further research is warranted to elucidate the precise kinetics of these reactions and to fully understand the downstream biological consequences of adduct formation.

References

- 1. lifestylematrix.com [lifestylematrix.com]

- 2. pnas.org [pnas.org]

- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of trans-EKODE-(E)-Ib as a Potent Biomarker for Inflammation and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation and oxidative stress are pivotal in the pathogenesis of a wide array of human diseases. The identification of sensitive and specific biomarkers is therefore critical for early diagnosis, disease monitoring, and the development of targeted therapeutics. Emerging evidence highlights trans-EKODE-(E)-Ib, a member of the epoxyketooctadecenoic acid (EKODE) family of lipid peroxidation products, as a promising biomarker. Derived from the abundant polyunsaturated fatty acid linoleic acid, this compound is generated under conditions of oxidative stress and inflammation. Its unique chemical reactivity, particularly its ability to form stable covalent adducts with cysteine residues in proteins, provides a robust basis for its detection and quantification in biological systems. This technical guide provides a comprehensive overview of this compound, including its formation, signaling pathways, and the experimental protocols for its detection and analysis, to support further research and its potential clinical application.

Introduction to this compound

This compound is a biologically active lipid peroxidation product formed from linoleic acid through nonenzymatic autooxidation during oxidative stress.[1] Structurally, it is characterized by a trans carbon-carbon double bond between a 9-keto group and a 12,13-epoxy group.[1] The presence of an α,β-unsaturated epoxyketone moiety confers significant electrophilic reactivity, enabling it to interact with biological nucleophiles.[2] This reactivity is central to its role as a biomarker, as it leads to the formation of advanced lipoxidation end products (ALEs) that can be detected in tissues and fluids.[2][3]

The Chemistry of Biomarker Formation

The utility of this compound as a biomarker stems from its unique chemical reactivity. Unlike some lipid peroxidation products that form reversible adducts, EKODEs undergo a specific reaction with cysteine residues.[2] This process involves a rapid Michael addition followed by a slower, irreversible epoxide opening at an unexpected electrophilic site.[2][4] The resulting EKODE-cysteine (EKODE-Cys) adduct is exceptionally stable, making it an ideal target for immunochemical detection.[3][4] This stability allows for the accumulation of the biomarker over time, potentially reflecting the history of oxidative stress in a tissue or organism.[4]

Signaling Pathways and Biological Activity

This compound and related EKODEs are not merely inert byproducts of oxidative stress; they are biologically active molecules that can modulate cellular signaling pathways. This activity further underscores their significance in the pathophysiology of inflammatory diseases.

Activation of the Antioxidant Response Element (ARE)

One of the key signaling pathways activated by this compound is the Antioxidant Response Element (ARE) pathway.[1][5] The ARE is a critical regulator of genes involved in cellular protection against oxidative stress.[5] EKODE-mediated activation of this pathway leads to the induced expression of cytoprotective genes, such as NQO1.[1][5] This response is dependent on the transcription factor NRF2 and involves the PI3-kinase signaling cascade.[5]

Pro-inflammatory Signaling

In addition to its role in the antioxidant response, EKODEs have been shown to promote inflammatory responses. Studies have demonstrated that EKODE treatment, at nanomolar concentrations, can induce inflammatory responses in colon cancer cells and macrophages through JNK-dependent mechanisms.[6][7] This pro-inflammatory activity can exacerbate conditions like colitis and contribute to tumorigenesis.[6][7]

Quantitative Data on this compound as a Biomarker

The utility of a biomarker is ultimately determined by its ability to reflect a pathological state quantitatively. Several studies have provided compelling quantitative data supporting the use of EKODE-Cys adducts as biomarkers for oxidative stress and inflammation.

| Condition/Model | Analyte | Fold Increase (vs. Control) | Reference |

| Human Neuroblastoma Cells + 0.1 mM H₂O₂ (24h) | EKODE-IIb-Cys Adduct | ~2-fold (100% increase) | [3] |

| Ischemic Mouse Heart (15 min) | EKODE-Cys Adduct | ~2.74-fold (174% increase) | [3] |

| Ischemic Mouse Heart (30 min) | EKODE-Cys Adduct | ~5.17-fold (417% increase) | [3] |

| Azoxymethane/Dextran Sodium Sulfate-induced Colorectal Cancer in Mice | EKODE | "Dramatically increased" | [6] |

Experimental Protocols

The detection and quantification of this compound and its adducts require specific experimental protocols. The following sections detail the key methodologies cited in the literature.

Synthesis of this compound

The chemical synthesis of this compound is a prerequisite for its use as a standard in analytical methods and for in vitro studies. A common synthetic strategy involves a Wittig-type reaction and aldol (B89426) condensation.[8][9]

A detailed protocol can be adapted from the work of Lin et al. (2007).[8][9]

Preparation of EKODE-Cysteine Adducts

To generate antibodies and for use as standards in immunoassays, EKODE-Cys adducts must be prepared.

Protocol:

-

Dissolve this compound (e.g., 140 mg, 0.452 mmol) in a solution of 20% acetonitrile (B52724) in PBS buffer (pH 7.4).[3][4]

-

Add N-acetyl-L-cysteine methyl ester (e.g., 85.6 mg, 0.484 mmol).[3][4]

-

Stir the reaction mixture at room temperature overnight.[3][4]

-

Extract the mixture with ethyl acetate (B1210297) (e.g., 3 x 5 mL).[3][4]

-

Combine the organic layers, dry over sodium sulfate, and filter to obtain the EKODE-Cys adduct.[3][4]

Generation and Characterization of Anti-EKODE-Cys Antibodies

The development of specific antibodies is crucial for the immunochemical detection of EKODE-Cys adducts in biological samples.

Workflow:

-

Antigen Synthesis: Conjugate the prepared EKODE-Cys adduct to a carrier protein like Keyhole Limpet Hemocyanin (KLH).[4]

-

Immunization: Immunize host animals (e.g., rabbits) with the EKODE-Cys-KLH conjugate.[4]

-

Titer Analysis: Analyze the antibody titers in the antiserum using ELISA.[4]

-

Antibody Purification: Purify the specific anti-EKODE-Cys antibodies from the crude antiserum using immunoaffinity chromatography with an EKODE-Bovine Serum Albumin (BSA) conjugate.[4]

-

Characterization: Characterize the purified antibodies for specificity and sensitivity using competitive ELISA.[3]

Immunochemical Detection of EKODE-Cys Adducts

Western blotting is a standard technique for detecting EKODE-Cys adducts in cell lysates and tissue homogenates.

Protocol:

-

Sample Preparation: Prepare protein lysates from cells or tissues of interest. For in vitro studies, cells can be treated with an oxidative stressor like H₂O₂ (e.g., 0.1 to 0.5 mM for 24 hours) to induce EKODE formation.[3]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the purified anti-EKODE-Cys antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry and normalize to a loading control like β-actin.[4]

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of EKODEs in biological matrices.[6][10] This technique is particularly useful for lipidomics studies aiming to profile a range of lipid peroxidation products.[6]

Conclusion and Future Directions

This compound and its stable adducts with cysteine are emerging as highly valuable biomarkers for inflammation and oxidative stress. Their formation is directly linked to the pathophysiology of these processes, and robust methods for their detection and quantification have been established. Future research should focus on validating these biomarkers in large human cohorts for various inflammatory and neurodegenerative diseases.[3] The development of sensitive clinical assays, such as ELISAs for the detection of EKODE-Cys adducts in blood or urine, could provide a minimally invasive tool for disease monitoring and patient stratification in clinical trials.[11] Furthermore, a deeper understanding of the biological activities of different EKODE isomers will be crucial for elucidating their precise roles in health and disease.[8][9]

References

- 1. This compound | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

Methodological & Application

Synthesis of trans-EKODE-(E)-Ib for Research Applications: A Detailed Guide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical synthesis of trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-octadecenoic acid), a biologically active lipid peroxidation product of linoleic acid. For researchers in pharmacology and drug development, this compound is a molecule of significant interest due to its role in cellular signaling pathways related to oxidative stress. It is a known activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative damage. This guide presents a comprehensive synthetic route, detailed experimental procedures, and data characterization to facilitate its preparation for research purposes.

Introduction

This compound is an epoxyketo-octadecenoic acid that is generated nonenzymatically during the autooxidation of linoleic acid. As a lipid peroxidation product, it possesses significant biological activity. Notably, it functions as an electrophile that can activate the NRF2-ARE signaling pathway, leading to the expression of cytoprotective genes. This activity makes it a valuable tool for studying cellular responses to oxidative stress and for investigating potential therapeutic interventions for diseases associated with oxidative damage. The synthesis of pure this compound is essential for these studies to avoid confounding results from isomeric mixtures.

Chemical Synthesis Workflow

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The key transformations involve a Wittig reaction to form the carbon backbone and introduce the α,β-unsaturated ketone moiety, followed by an epoxidation of a double bond and subsequent deprotection of a carboxylic acid.

Application Notes and Protocols for trans-EKODE-(E)-Ib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib is a biologically active lipid peroxidation product derived from linoleic acid. It plays a role in cellular responses to oxidative stress and inflammation. This document provides detailed protocols for the experimental use of this compound in various cell culture models, including neuronal, adrenal, colon cancer, and macrophage cell lines. The provided methodologies are based on established scientific findings and are intended to guide researchers in studying the effects of this compound.

Mechanism of Action

This compound is known to exert its biological effects through multiple signaling pathways:

-

Nrf2-ARE Pathway Activation: In neuronal cells, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This leads to the transcription of cytoprotective genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help mitigate oxidative stress.

-

Steroidogenesis Stimulation: In adrenal cells, this compound stimulates the synthesis of aldosterone (B195564) and corticosterone (B1669441), suggesting a role in endocrine signaling.[1]

-

JNK-Dependent Inflammatory Response: In colon cancer and macrophage cells, this compound can induce inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

Data Presentation

The following tables summarize the reported effective concentrations of this compound in different cell culture systems.

| Cell Type | Effect | Effective Concentration | Reference |

| Adrenal Cells | Stimulation of aldosterone and corticosterone synthesis | 1-5 µM | [1] |

| Neuronal Cells | Activation of the Antioxidant Response Element (ARE) pathway | Not specified | [1] |

| Colon Cancer Cells (e.g., HCT-116) | Induction of inflammatory responses via JNK-dependent mechanisms | Nanomolar (nM) range | [2] |

| Macrophage Cells (e.g., RAW 264.7) | Induction of inflammatory responses via JNK-dependent mechanisms | Nanomolar (nM) range | [2] |

Note: Specific IC50 values for this compound in cancer cell lines are not yet widely established in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Assessment of Nrf2-ARE Pathway Activation in Neuronal Cells

This protocol describes how to treat neuronal cells with this compound and assess the activation of the Nrf2-ARE pathway by measuring the expression of a downstream target gene, NQO1.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent like DMSO or ethanol)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

qRT-PCR reagents (reverse transcriptase, primers for NQO1 and a housekeeping gene, SYBR Green master mix)

-

Cell lysis buffer for protein analysis

-

Antibodies for Western blotting (anti-NQO1, anti-β-actin)

Procedure:

-

Cell Seeding: Seed neuronal cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

-

Cell Treatment: After allowing the cells to adhere and reach the desired confluency (typically 70-80%), treat them with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 6, 12, 24 hours). A vehicle control (solvent only) should be included.

-

RNA Extraction and qRT-PCR:

-

At the end of the treatment period, wash the cells with PBS and lyse them to extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR to quantify the relative mRNA expression of NQO1. Normalize the data to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

-

Protein Analysis (Western Blot):

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against NQO1 and a loading control (e.g., β-actin).

-

Incubate with the appropriate secondary antibody and visualize the protein bands. Quantify the band intensities to determine the relative protein expression of NQO1.

-

Expected Outcome: An increase in the mRNA and protein expression of NQO1 in cells treated with effective concentrations of this compound compared to the vehicle control.

Protocol 2: Measurement of Aldosterone Secretion in Adrenal Cells

This protocol details the procedure for treating adrenal cells with this compound and measuring the subsequent secretion of aldosterone.

Materials:

-

Adrenal cell line (e.g., H295R)

-

Complete cell culture medium

-

This compound (stock solution)

-

Aldosterone ELISA kit

Procedure:

-

Cell Seeding: Plate adrenal cells in a suitable format (e.g., 24-well plate).

-

Cell Treatment: Once the cells are attached and have reached the appropriate confluency, replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 2.5, 5 µM). Include a vehicle control.

-

Supernatant Collection: Incubate the cells for a predetermined time (e.g., 24 or 48 hours). After incubation, collect the cell culture supernatant.

-

Aldosterone ELISA:

-

Perform the aldosterone ELISA on the collected supernatants according to the manufacturer's instructions.[3]

-

Create a standard curve using the provided aldosterone standards.

-

Determine the concentration of aldosterone in the samples by interpolating from the standard curve.

-

Expected Outcome: A dose-dependent increase in aldosterone concentration in the supernatant of cells treated with this compound within the stimulatory range.

Protocol 3: Evaluation of JNK Activation in Colon Cancer Cells

This protocol outlines the steps to assess the activation of the JNK signaling pathway in colon cancer cells following treatment with this compound.

Materials:

-

Colon cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound (stock solution)

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-phospho-JNK, anti-JNK, anti-β-actin)

Procedure:

-

Cell Seeding and Treatment: Seed HCT-116 cells and treat them with nanomolar concentrations of this compound (e.g., 10, 50, 100 nM) for a short duration (e.g., 15, 30, 60 minutes). Include a vehicle control.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them to extract total protein.

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated (active) form of JNK.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total JNK and a loading control like β-actin.

-

Visualize and quantify the bands to determine the ratio of phospho-JNK to total JNK.

-

Expected Outcome: An increase in the phosphorylation of JNK in cells treated with this compound, indicating the activation of the JNK pathway.

Protocol 4: Assessment of Inflammatory Response in Macrophages

This protocol describes how to treat macrophage cells with this compound and measure the induction of an inflammatory response.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound (stock solution)

-

LPS (lipopolysaccharide) as a positive control

-

Reagents for measuring inflammatory markers (e.g., ELISA kit for TNF-α or IL-6, or qRT-PCR primers for inflammatory cytokine genes)

Procedure:

-

Cell Seeding and Treatment: Plate RAW 264.7 cells and treat them with nanomolar concentrations of this compound (e.g., 10, 50, 100 nM) for a suitable time period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (LPS).

-

Analysis of Inflammatory Markers:

-

ELISA: Collect the cell culture supernatant and measure the concentration of secreted inflammatory cytokines like TNF-α or IL-6 using a commercial ELISA kit.

-

qRT-PCR: Extract total RNA from the cells, synthesize cDNA, and perform qRT-PCR to measure the relative mRNA expression of inflammatory genes (e.g., Tnf, Il6). Normalize to a housekeeping gene.

-

Expected Outcome: An increased secretion of inflammatory cytokines and/or increased expression of inflammatory genes in macrophages treated with this compound.

Mandatory Visualizations

Caption: Nrf2-ARE signaling pathway activation by this compound.

Caption: JNK signaling pathway activation by this compound.

Caption: General experimental workflow for cell culture treatment.

References

Dissolving trans-EKODE-(E)-Ib for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, for use in a variety of in vitro studies. Adherence to these procedures is crucial for obtaining accurate, reproducible, and meaningful experimental results.

Introduction to this compound

This compound, with the chemical formula C18H30O4 and a molecular weight of 310.4 g/mol , is a specific isomer of epoxy-keto-octadecenoic acids (EKODEs).[1][2] These molecules are generated during oxidative stress and have been shown to possess biological activity, including the activation of the antioxidant response element (ARE) in neuronal cells.[1][3] Given its lipophilic nature, proper solubilization is a critical first step for its application in aqueous-based in vitro systems such as cell culture.

Physicochemical Properties and Solubility

This compound is characterized by low aqueous solubility and a preference for organic solvents. Its lipophilicity is a key factor to consider when preparing solutions for experimental use. A summary of its relevant physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H30O4 | [1][2] |

| Molecular Weight | 310.4 g/mol | [2] |

| Solubility in DMF | 50 mg/mL | [1][4] |

| Solubility in DMSO | 50 mg/mL | [1][4] |

| Solubility in Ethanol | 50 mg/mL | [1][4] |

| Solubility in PBS (pH 7.2) | 0.5 mg/mL | [1][4] |

| XLogP3 | 4 | [2] |

Recommended Solvents and Stock Solution Preparation

Based on its solubility profile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are the recommended solvents for preparing a concentrated stock solution of this compound.

Caution: Always use high-purity, anhydrous-grade solvents to prevent degradation of the compound. It is also advisable to prepare fresh stock solutions and use them promptly. If storage is necessary, store in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) of this compound = 310.4 g/mol

-

To prepare 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 310.4 g/mol * (1000 mg / 1 g) = 3.104 mg

-

-

-

Weigh the compound: Carefully weigh out 3.104 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

-

Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

-

Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Assays

For most in vitro experiments, the concentrated stock solution must be further diluted in a suitable aqueous medium, such as cell culture medium or a buffer solution. It is critical to ensure that the final concentration of the organic solvent in the working solution is low enough to not cause cytotoxicity or other off-target effects.